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Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-NH-Boc

Cat. No.: B1397137 Get Quote

This technical guide provides an in-depth overview of the chemical and physical properties of

Ald-Ph-amido-PEG11-NH-Boc, a significant bifunctional linker used in the field of

bioconjugation and drug development. This document is intended for researchers, scientists,

and professionals in the pharmaceutical and biotechnology industries.

Core Compound Data
Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker containing an 11-unit polyethylene

glycol (PEG) spacer.[1][2] This linker is primarily utilized in the synthesis of antibody-drug

conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to an

antibody.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed

under acidic conditions, allowing for subsequent conjugation. The aldehyde group provides a

reactive handle for conjugation with molecules containing amine, hydrazide, or aminooxy

functionalities.

A summary of the key quantitative data for Ald-Ph-amido-PEG11-NH-Boc is presented in the

table below.

Property Value Source

Molecular Weight 776.91 g/mol [1][2]

Molecular Formula C37H64N2O15 [1][2]

CAS Number 1245813-70-0 [1]
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Experimental Protocols
The utilization of Ald-Ph-amido-PEG11-NH-Boc in the synthesis of antibody-drug conjugates

involves a series of well-defined steps. A general experimental workflow is outlined below.

1. Deprotection of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) protecting group is typically removed from the terminal amine

of the PEG linker under mild acidic conditions. A common method involves the use of

trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Materials:

Ald-Ph-amido-PEG11-NH-Boc

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

Dissolve Ald-Ph-amido-PEG11-NH-Boc in DCM.

Add a solution of TFA in DCM dropwise to the reaction mixture at 0°C.

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by

thin-layer chromatography (TLC) or mass spectrometry.

Upon completion, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate.

Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the deprotected linker.

2. Conjugation to a Cytotoxic Payload:

The newly exposed amine on the PEG linker can be conjugated to a cytotoxic drug that has a

reactive functional group, such as a carboxylic acid, to form a stable amide bond. This step

typically requires an activating agent for the carboxylic acid.

Materials:

Deprotected Ald-Ph-amido-PEG11-NH2

Cytotoxic drug with a carboxylic acid group

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Dissolve the cytotoxic drug in anhydrous DMF.

Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes

to activate the carboxylic acid.

Add a solution of the deprotected Ald-Ph-amido-PEG11-NH2 in anhydrous DMF to the

reaction mixture.

Allow the reaction to proceed at room temperature for several hours to overnight.

Monitor the reaction by an appropriate analytical method (e.g., LC-MS).

Purify the resulting linker-payload conjugate using column chromatography.
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3. Antibody Conjugation (Reductive Amination):

The aldehyde group on the phenyl ring of the linker-payload conjugate is then used to attach to

lysine residues on an antibody via reductive amination.

Materials:

Purified linker-payload conjugate

Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

Sodium cyanoborohydride (NaCNBH3) or a similar reducing agent

Procedure:

Dissolve the linker-payload conjugate in a buffer-miscible solvent (e.g., DMSO).

Add the linker-payload solution to the antibody solution at a specific molar ratio.

Add the reducing agent (e.g., sodium cyanoborohydride) to the mixture.

Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a

specified period (e.g., 12-24 hours).

Quench the reaction by adding an appropriate quenching agent.

Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC)

or other protein purification techniques to remove unconjugated linker-payload and other

impurities.

Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the conceptual workflow for the synthesis of an antibody-drug

conjugate using Ald-Ph-amido-PEG11-NH-Boc and a conceptual signaling pathway of ADC

action.
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ADC Synthesis Workflow
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Caption: A conceptual workflow for the synthesis of an antibody-drug conjugate.
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Conceptual ADC Mechanism of Action
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Caption: A simplified signaling pathway for ADC-mediated cell killing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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